5-(2-Methylpropyl)thiophen-2(3H)-one

Description

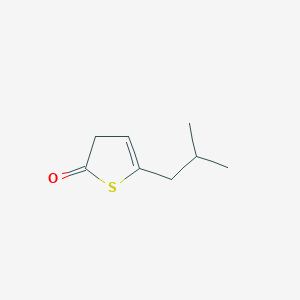

5-(2-Methylpropyl)thiophen-2(3H)-one is a heterocyclic compound featuring a thiophenone core (a five-membered aromatic ring containing a sulfur atom and a ketone group) substituted with a 2-methylpropyl (isobutyl) group at the 5-position. This analysis will focus on inferring its properties and behaviors based on structurally related compounds.

Properties

CAS No. |

113330-79-3 |

|---|---|

Molecular Formula |

C8H12OS |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

5-(2-methylpropyl)-3H-thiophen-2-one |

InChI |

InChI=1S/C8H12OS/c1-6(2)5-7-3-4-8(9)10-7/h3,6H,4-5H2,1-2H3 |

InChI Key |

YJAFEFMMIFWPGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CCC(=O)S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)thiophen-2(3H)-one typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)thiophen-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophenes and other functionalized derivatives.

Scientific Research Applications

5-(2-Methylpropyl)thiophen-2(3H)-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)thiophen-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-(2-Methylpropyl)thiophen-2(3H)-one:

Butalbital (5-(2-Methylpropyl)-5-(2-propenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione)

- Structure : A barbiturate with a pyrimidinetrione core and 2-methylpropyl/allyl substituents .

- Key Properties :

- Comparison : The 2-methylpropyl group in Butalbital contributes to its hydrophobicity and low water solubility, a trait that may extend to this compound.

2-Methoxy-3-(2-methylpropyl)pyrazine

- Structure : Pyrazine ring with methoxy and 2-methylpropyl substituents .

- Key Properties: Volatility: Relatively stable during storage compared to other volatile compounds (e.g., dihydro-5-pentyl-2(3H)-furanone). Behavior: Concentration decreases gradually under storage conditions, suggesting moderate stability .

5-Methyl-2(3H)-furanone

- Structure: Furanone (oxygen-containing lactone) with a methyl substituent .

- Key Properties :

- Molecular Formula : C₅H₆O₂.

- Molecular Weight : 98.04 g/mol.

- Stability : Likely prone to hydrolysis due to the lactone ring.

Data Table: Comparative Properties of Related Compounds

Key Research Findings

Role of the 2-Methylpropyl Group :

- In Butalbital, the 2-methylpropyl group enhances lipophilicity, reducing water solubility and favoring membrane permeability . This trend may apply to this compound, making it suitable for hydrophobic environments.

- In pyrazines, the same substituent contributes to stability during storage, likely due to steric effects .

Thiophenone vs. Furanone Reactivity: Thiophenones generally exhibit greater chemical stability than furanones due to sulfur’s lower electronegativity and reduced ring strain .

Synthetic Pathways: Suzuki coupling (used for benzophenone derivatives in ) could theoretically synthesize this compound by substituting brominated thiophenone precursors with boronic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.